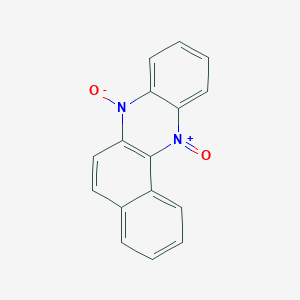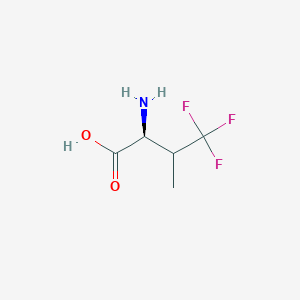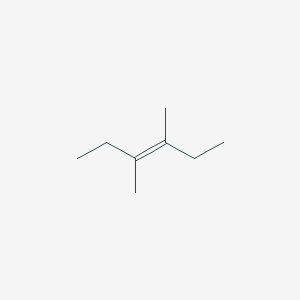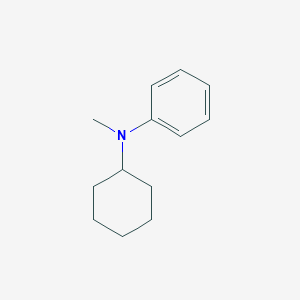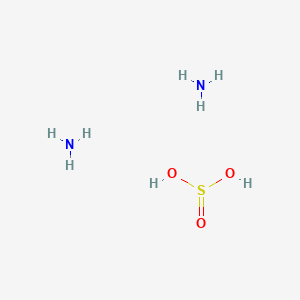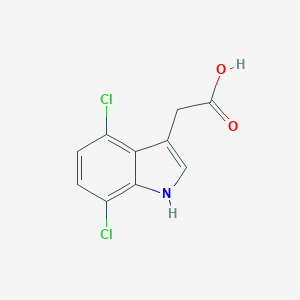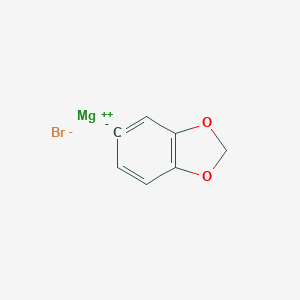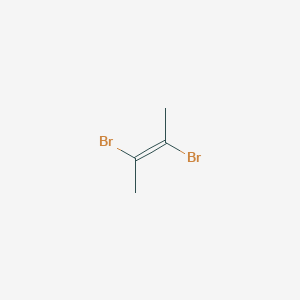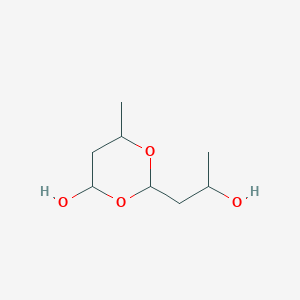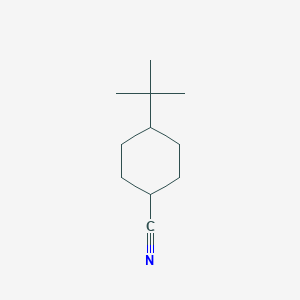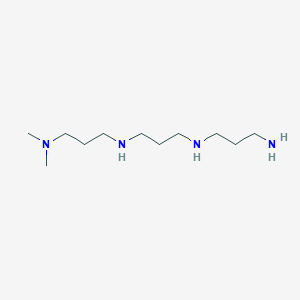
N'-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine, commonly known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPA is a tertiary amine with a three-carbon chain that has two secondary amine groups and one primary amine group. It is a colorless liquid that is soluble in water and commonly used as a catalyst in organic synthesis.
作用機序
DMAPA acts as a catalyst by facilitating the reaction between the reactants. It does not participate in the reaction itself but increases the rate of the reaction. DMAPA is a nucleophilic catalyst that can activate carbonyl compounds and promote the formation of the intermediate.
生化学的および生理学的効果
DMAPA has no known biochemical or physiological effects on humans as it is not used as a drug. However, it has been reported to have toxic effects on aquatic organisms, and its use should be regulated to prevent environmental damage.
実験室実験の利点と制限
DMAPA is an excellent catalyst for organic synthesis due to its high reactivity and selectivity. It is also relatively cheap and readily available, making it an attractive option for laboratory experiments. However, DMAPA is highly reactive and can be hazardous if not handled properly. It should be used with caution, and appropriate safety measures should be taken to prevent accidents.
将来の方向性
There are several future directions for the use of DMAPA in scientific research. One potential application is the synthesis of new drugs and pharmaceuticals. DMAPA can be used as a catalyst in the synthesis of various drug intermediates, which can be further developed into new drugs. Another potential application is the use of DMAPA in the synthesis of new materials. DMAPA can be used in the synthesis of polymers and other materials with unique properties. Overall, DMAPA has significant potential for future research and development in various fields.
合成法
The synthesis of DMAPA involves the reaction of N,N-dimethylpropane-1,3-diamine with 1,3-dibromopropane in the presence of sodium hydroxide. The reaction takes place at room temperature and produces DMAPA as the final product. The yield of DMAPA can be increased by using excess 1,3-dibromopropane.
科学的研究の応用
DMAPA has been extensively used in scientific research due to its ability to act as a catalyst in organic synthesis. It has been used in the synthesis of various organic compounds, such as amides, esters, and ketones. DMAPA is also used as a reagent in the synthesis of peptides and proteins.
特性
CAS番号 |
19475-69-5 |
|---|---|
製品名 |
N'-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine |
分子式 |
C11H28N4 |
分子量 |
216.37 g/mol |
IUPAC名 |
N'-[3-[3-(dimethylamino)propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H28N4/c1-15(2)11-5-10-14-9-4-8-13-7-3-6-12/h13-14H,3-12H2,1-2H3 |
InChIキー |
OYEMOASLKDSYHR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCCCNCCCN |
正規SMILES |
CN(C)CCCNCCCNCCCN |
その他のCAS番号 |
19475-69-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



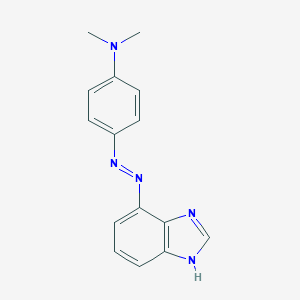
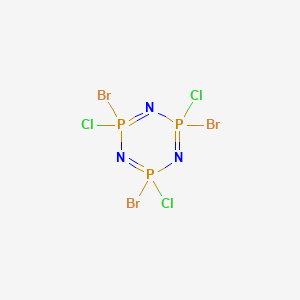
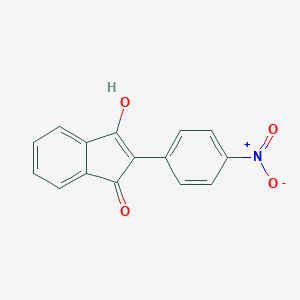
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
